TTK21

Beschreibung

Eigenschaften

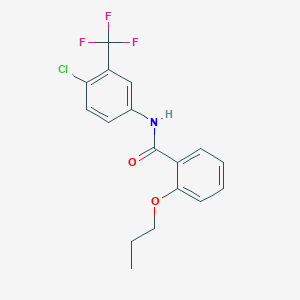

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO2/c1-2-9-24-15-6-4-3-5-12(15)16(23)22-11-7-8-14(18)13(10-11)17(19,20)21/h3-8,10H,2,9H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJBXYBDNZHZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of TTK21: A Technical Guide to a Novel CBP/p300 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTK21 is a novel small-molecule activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These enzymes play a critical role in the epigenetic regulation of gene expression, and their activation has been linked to beneficial outcomes in neurogenesis, memory, and neural repair. A significant challenge with this compound is its limited cell permeability. This has been addressed by its conjugation with glucose-based carbon nanospheres (CSP), forming CSP-TTK21, which can effectively cross the blood-brain barrier. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on histone acetylation, gene expression, and cellular function. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This post-translational modification is a key epigenetic mark that generally leads to a more relaxed chromatin structure, facilitating gene transcription. The paralogous HATs, CREB-binding protein (CBP) and p300, are of particular interest as they act as transcriptional co-activators for a multitude of transcription factors involved in diverse cellular processes, including cell growth, differentiation, and apoptosis.

The dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, the development of small molecules that can modulate the activity of these HATs is of significant therapeutic interest. This compound has emerged as a promising activator of CBP/p300.[1] However, its poor cell permeability has necessitated the development of a delivery system. The conjugation of this compound to glucose-based carbon nanospheres (CSP) has proven to be an effective strategy to overcome this limitation, enabling its use in both in vitro and in vivo studies.[1][2] CSP-TTK21 has been shown to cross the blood-brain barrier, induce histone hyperacetylation in the brain, and promote neurogenesis and long-term memory in mice.[1][2] Furthermore, it has demonstrated therapeutic potential in preclinical models of spinal cord injury.[3][4]

This guide will delve into the core mechanism of action of this compound, providing a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and neuropharmacology.

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of this compound and its effects on histone acetylation and gene expression.

Table 1: In Vitro Activation of CBP/p300 by this compound

| Enzyme | Assay Type | Concentration (µM) | Activation Level | Reference |

| CBP | Gel Fluorography | 50 | Activation observed | [1] |

| CBP | Gel Fluorography | 100 | Increased activation | [1] |

| CBP | Gel Fluorography | 200 | Further increased activation | [1] |

| CBP | Gel Fluorography | 275 | Maximal activation | [1][5] |

| p300 | Gel Fluorography | 50 | Activation observed | [1] |

| p300 | Gel Fluorography | 100 | Increased activation | [1] |

| p300 | Gel Fluorography | 200 | Further increased activation | [1] |

| p300 | Gel Fluorography | 275 | Maximal activation | [1][5] |

| p300 | Auto-acetylation Assay | 100 | Significant induction | [1] |

Table 2: In Vivo and In Vitro Effects of CSP-TTK21 on Histone Acetylation

| Model System | Treatment | Histone Mark | Fold Increase | Brain Region/Cell Line | Reference |

| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | H2B acetylation | 1.39 | Dorsal Hippocampus | [2] |

| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | H3 acetylation | 1.47 | Dorsal Hippocampus | [2] |

| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | H2B acetylation | 1.72 | Brainstem | [2] |

| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | H3 acetylation | 1.58 | Brainstem | [2] |

| SH-SY5Y cells | 50 µg/ml CSP-TTK21 | Acetyl-H3K14 | Significant increase | SH-SY5Y | [2] |

| Spinal Cord Injury Mice | 20 mg/kg CSP-TTK21 (i.p.) | H3K9ac | ~1.8-fold | DRG Neurons | [6] |

Table 3: Effect of CSP-TTK21 on Gene Expression

| Model System | Treatment | Gene | Fold Induction | Brain Region | Reference |

| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | neuroD1 | ~2.5 (at 1.5 days) | Hippocampus | [7] |

| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | bdnf | ~2.0 (at 1.5 days) | Hippocampus | [7] |

| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | neuroD1 | ~2.0 (at 3 days) | Hippocampus | [7] |

| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | bdnf | ~1.5 (at 3 days) | Hippocampus | [7] |

| Spinal Cord Injury Mice | 20 mg/kg CSP-TTK21 (i.p.) | ATF3, SPRR1a, cJUN, KLF7, GAP43 | Enhanced expression | DRG Neurons | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from methodologies used to assess the direct enzymatic activity of this compound on CBP and p300.[1][8]

-

Objective: To determine the ability of this compound to activate the acetyltransferase activity of recombinant CBP and p300.

-

Materials:

-

Recombinant full-length CBP or p300 enzyme.

-

Histone H4 peptide (N-terminal 15-mer) as substrate.

-

[¹⁴C]-labeled Acetyl-CoA.

-

This compound dissolved in DMSO.

-

Reaction Buffer: 50 mM HEPES (pH 7.9), 5 mM DTT, 50 µg/ml BSA.

-

P81 phosphocellulose paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, 10 nM of CBP or p300 enzyme, and 100 µM of the histone H4 peptide.

-

Add this compound at various concentrations (e.g., 50, 100, 200, 275 µM) or DMSO as a vehicle control. The final DMSO concentration should be kept constant across all reactions (e.g., 2.5%).

-

Initiate the reaction by adding 10 µM of [¹⁴C]-labeled Acetyl-CoA.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for five minutes each in a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [¹⁴C]-Acetyl-CoA.

-

Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

For gel fluorography, the reaction products can be resolved on an SDS-PAGE gel, followed by fluorography to visualize the acetylated histones.[1]

-

Immunoblotting for Histone Acetylation

This protocol is a general guideline for assessing changes in histone acetylation levels in cells or tissues treated with CSP-TTK21, based on standard immunoblotting procedures.[2][9][10]

-

Objective: To quantify the levels of specific histone acetylation marks in response to CSP-TTK21 treatment.

-

Materials:

-

Cells (e.g., SH-SY5Y) or tissue homogenates.

-

Histone extraction buffer.

-

SDS-PAGE gels (high percentage, e.g., 15%).

-

Nitrocellulose or PVDF membrane (0.2 µm pore size).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K14, anti-tetra-acetyl-H2B) and total histones (e.g., anti-H3) for loading control.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with CSP-TTK21 (e.g., 50 µg/ml) for various time points (e.g., 6, 12, 24 hours). For in vivo studies, administer CSP-TTK21 (e.g., 20 mg/kg, i.p.) to animals and collect tissues at desired time points.

-

Extract histones from cells or tissues using an appropriate method (e.g., acid extraction).

-

Determine the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE on a high-percentage gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

-

Electrophysiology for Long-Term Potentiation (LTP)

This protocol provides a general framework for measuring LTP in hippocampal slices, a key method for assessing synaptic plasticity.[5][11][12]

-

Objective: To evaluate the effect of CSP-TTK21 on synaptic plasticity by measuring LTP in the hippocampus.

-

Materials:

-

Rodent (mouse or rat) for hippocampal slice preparation.

-

Artificial cerebrospinal fluid (aCSF).

-

Vibratome or tissue chopper for slicing.

-

Recording chamber with perfusion system.

-

Stimulating and recording electrodes.

-

Electrophysiology rig with amplifier and data acquisition system.

-

CSP-TTK21.

-

-

Procedure:

-

Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain.

-

Allow the slices to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.

-

Apply a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.

-

Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

-

For pharmacological studies, CSP-TTK21 can be administered to the animal prior to slice preparation (e.g., via oral gavage or i.p. injection) or bath-applied to the slices during the experiment.[3][12]

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships associated with this compound's mechanism of action.

Figure 1: Overcoming the permeability challenge of this compound.

Figure 2: The signaling pathway of this compound's mechanism of action.

Figure 3: A typical experimental workflow for studying this compound.

Conclusion

This compound, particularly in its CSP-conjugated form, represents a powerful tool for investigating the roles of CBP/p300 in health and disease. Its ability to activate these key epigenetic modulators and promote histone acetylation has been shown to drive beneficial changes in gene expression, leading to enhanced neurogenesis, synaptic plasticity, and neuronal repair. This technical guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes. As research in this area continues, a deeper understanding of the downstream targets of this compound-mediated CBP/p300 activation will be crucial for its potential translation into therapeutic strategies for a range of neurological disorders.

References

- 1. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiology and LTP [bio-protocol.org]

- 3. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]

- 4. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]

- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]

- 7. jneurosci.org [jneurosci.org]

- 8. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 10. benchchem.com [benchchem.com]

- 11. scientifica.uk.com [scientifica.uk.com]

- 12. biorxiv.org [biorxiv.org]

The Function of TTK21 in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTK21 is a novel small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), key epigenetic regulators involved in neuronal function, plasticity, and memory. Due to its inability to independently cross the blood-brain barrier, this compound is conjugated with a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21, which enables efficient delivery to the brain.[1][2][3] This technical guide provides an in-depth overview of the function of this compound in the central nervous system, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental applications. CSP-TTK21 has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and spinal cord injury by promoting histone acetylation, enhancing gene expression related to synaptic health and neuronal regeneration, and improving cognitive and motor functions.[1][4]

Core Mechanism of Action

This compound functions as a specific activator of the CBP/p300 family of histone acetyltransferases.[5] These enzymes play a crucial role in chromatin remodeling by adding acetyl groups to histone proteins, which generally leads to a more open chromatin structure and facilitates gene transcription.[6] In the brain, CBP/p300 are pivotal for processes such as neurogenesis, synaptic plasticity, and memory formation.[6][7] The activation of CBP/p300 by this compound enhances the acetylation of histones, particularly H3 and H4, thereby promoting the transcription of genes associated with neuronal health and regeneration.[1][4]

Signaling Pathway and Molecular Interactions

The primary molecular action of this compound is the direct activation of CBP and p300 enzymatic activity. This leads to increased acetylation of histone tails, a key epigenetic modification for transcriptional activation. The downstream effects include the upregulation of genes involved in synaptic plasticity, neurogenesis, and axonal growth. In pathological conditions, such as Alzheimer's disease, CSP-TTK21 has been shown to restore the expression of plasticity-related proteins and upregulate genes in the Wnt signaling pathway, while downregulating inflammatory genes.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]

- 5. 'Epigenetic treatment can aid regrowth of sensory, motor neurons' [dtnext.in]

- 6. researchgate.net [researchgate.net]

- 7. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Small Molecule TTK21: A Technical Guide to the Activation of p300/CBP Histone Acetyltransferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTK21 is a novel small molecule activator of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical epigenetic regulators, playing a pivotal role in chromatin structuring and gene transcription. Dysregulation of p300/CBP activity is implicated in various neurological disorders and other diseases, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an allosteric activator of p300/CBP. While the precise binding site of this compound on the p300/CBP complex has not been definitively elucidated, evidence suggests that its interaction induces a conformational change in the enzyme, leading to enhanced HAT activity.[1] A key aspect of this compound's mechanism is the promotion of p300 auto-acetylation, a process known to stimulate its acetyltransferase activity.[2][3]

A significant challenge with this compound is its poor cell permeability. To overcome this, this compound is conjugated to glucose-based carbon nanospheres (CSP), forming CSP-TTK21. This conjugation facilitates cellular uptake and enables the molecule to cross the blood-brain barrier, a critical feature for its therapeutic potential in neurological applications.[2][3][4][5]

Quantitative Data

The following tables summarize the quantitative data available for this compound's activity and its effects on histone acetylation.

| Parameter | In Vitro Activity of this compound | Reference |

| Target | p300/CBP Histone Acetyltransferases | [2][3][6] |

| Effect | Concentration-dependent activation | [2][3][6] |

| Effective Concentration Range | 50 µM - 275 µM | [2][3] |

| Concentration for Maximal Activation | ~275 µM | [2][3][6] |

| Effect on Auto-acetylation | Significant induction of p300 auto-acetylation at 100 µM | [2][3] |

| Histone Substrate Specificity | Predominantly acetylates core histones H3 and H4 | [2][3] |

| Parameter | In Vivo and In Vitro Effects of CSP-TTK21 | Reference |

| Cellular Permeability | CSP conjugation enables entry into mammalian cells | [2][3][7] |

| In Vitro Histone Acetylation | Time-dependent increase in H3K14 acetylation in SH-SY5Y cells | [3][7][8] |

| In Vivo Administration | Intraperitoneal (i.p.) injection (20 mg/kg) in mice | [3][4] |

| In Vivo Histone Acetylation (Brain) | Increased acetylation of H2BK5, tetra-acetylated H2B, and H3K14 in the dorsal hippocampus | [3][8][9] |

| Downstream Gene Expression | Upregulation of Nr4a2, cFos, Fosl2, neuroD1, and BDNF in the hippocampus | [3] |

Signaling Pathways

Activation of p300/CBP by this compound influences key signaling pathways integral to neuronal function, plasticity, and gene transcription.

The diagram above illustrates how this compound enhances the activity of p300/CBP, which act as crucial co-activators in major signaling pathways such as the Wnt/β-catenin and CREB pathways.[10][11][12][13][14][15][16] In the canonical Wnt pathway, the stabilization of β-catenin leads to its nuclear translocation and association with TCF/LEF transcription factors, which then recruit p300/CBP to activate target gene expression.[10][11][12][13] Similarly, activation of the CREB pathway through various stimuli results in the phosphorylation of CREB, which then recruits p300/CBP to promote the transcription of genes involved in neuronal plasticity and survival, such as BDNF.[14][15][16] this compound potentiates these processes by directly activating p300/CBP, leading to increased histone acetylation at the promoter regions of target genes, chromatin remodeling, and enhanced transcription.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from methods used to characterize this compound and similar compounds.

Materials:

-

Recombinant human p300 or CBP

-

Core histones (H3/H4) or a synthetic histone tail peptide

-

[³H]-Acetyl-Coenzyme A

-

This compound dissolved in DMSO

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

P81 phosphocellulose paper (for filter-binding assay)

-

Tris-Tricine gels (for gel fluorography)

-

Scintillation fluid and counter

-

Fluorographic enhancer

Procedure:

-

Prepare a reaction mixture containing HAT assay buffer, histone substrate, and [³H]-Acetyl-CoA.

-

Add varying concentrations of this compound (e.g., 50, 100, 200, 275 µM) or DMSO as a vehicle control.

-

Initiate the reaction by adding the recombinant p300 or CBP enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction.

-

For Filter-Binding Assay: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA. Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

For Gel Fluorography: Add SDS-PAGE loading buffer to the reaction, boil, and load onto a Tris-Tricine gel. After electrophoresis, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C. The intensity of the bands corresponds to the level of histone acetylation.

Western Blotting for Histone Acetylation

This protocol is for assessing changes in histone acetylation in cell culture or tissue samples following treatment with CSP-TTK21.

Materials:

-

Cells or tissue treated with CSP-TTK21

-

Histone extraction buffer (e.g., PBS with 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃)

-

0.4 N H₂SO₄

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15%)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Histone Extraction: a. Lyse cells in histone extraction buffer on ice. b. Centrifuge to pellet nuclei. c. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice to extract histones. d. Centrifuge to remove nuclear debris and precipitate the histones from the supernatant with acetone. e. Wash the histone pellet with acetone and air dry. f. Resuspend the histone pellet in deionized water.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: a. Mix 15-20 µg of histone extract with Laemmli sample buffer and boil. b. Load samples onto a 15% SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using an ECL substrate and an imaging system. h. Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Immunohistochemistry for Acetylated Histones in Mouse Brain

This protocol is for the in situ detection of histone acetylation in brain tissue from mice treated with CSP-TTK21.

Materials:

-

Mouse brain tissue, fixed (e.g., with 4% PFA) and sectioned (e.g., 20-µm-thick cryosections)

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibodies:

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Permeabilize the brain sections with a buffer containing Triton X-100.

-

Block non-specific binding with the blocking solution for 1-2 hours at room temperature.

-

Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.

-

Wash the sections extensively with PBS.

-

Incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash the sections again with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the sections with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol allows for the analysis of the association of acetylated histones with specific gene promoters.

Materials:

-

Cells treated with CSP-TTK21

-

Formaldehyde (1%)

-

Glycine

-

Lysis buffers

-

Antibody against the acetylated histone of interest (e.g., anti-acetyl-H3K14)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR targeting promoter regions of interest (e.g., BDNF, cFos)

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into 200-1000 bp fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the acetylated histone of interest overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

-

Analysis: Use the purified DNA as a template for qPCR with primers specific to the promoter regions of target genes to quantify the enrichment of these sequences.

Conclusion

This compound is a promising pharmacological tool for the activation of p300/CBP histone acetyltransferases. Its ability to be delivered to the brain via CSP conjugation and subsequently modulate gene expression through histone acetylation opens avenues for therapeutic strategies in neurodegenerative diseases and other conditions associated with HAT dysregulation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating the broader roles of p300/CBP in health and disease. Further research is warranted to fully elucidate its molecular mechanism of action and to explore its full therapeutic potential.

References

- 1. Activation of p300 histone acetyltransferase by small molecules altering enzyme structure: probed by surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]

- 5. biorxiv.org [biorxiv.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The p300/CBP acetyltransferases function as transcriptional coactivators of β‐catenin in vertebrates | The EMBO Journal [link.springer.com]

- 11. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p300/β-Catenin Interactions Regulate Adult Progenitor Cell Differentiation Downstream of WNT5a/Protein Kinase C (PKC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CBP/p300 are bimodal regulators of Wnt signaling | The EMBO Journal [link.springer.com]

- 14. CREB-binding protein/p300 are transcriptional coactivators of p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Intrinsic Protein Disorder in the Function and Interactions of the Transcriptional Coactivators CREB-binding Protein (CBP) and p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TTK21 in Histone Acetylation and Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTK21 is a novel small-molecule activator of the histone acetyltransferases (HATs) CBP and p300, key regulators of chromatin structure and gene expression. This technical guide provides an in-depth overview of the function and mechanism of this compound, with a focus on its role in promoting histone acetylation and consequently modulating gene transcription. Due to its limited cell permeability, this compound is often conjugated with glucose-based carbon nanospheres (CSP) to facilitate its entry into cells and across the blood-brain barrier, enabling its therapeutic potential in various neurological models. This document details the impact of CSP-TTK21 on histone modifications and gene expression, provides comprehensive experimental protocols for studying these effects, and illustrates the key signaling pathways involved.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of acetyl groups to lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" state allows transcription factors and RNA polymerase greater access to the DNA, thereby promoting gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin structure ("heterochromatin") and transcriptional repression.

The CREB-binding protein (CBP) and its paralog p300 are two of the most important and well-characterized HATs. They are involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer and neurodegenerative disorders.

This compound has emerged as a potent activator of CBP/p300.[1][2] This guide explores the molecular mechanisms through which this compound, particularly when delivered via carbon nanospheres (CSP-TTK21), influences histone acetylation and gene transcription, highlighting its potential as a therapeutic agent.

Mechanism of Action of this compound

This compound functions by directly enhancing the enzymatic activity of the histone acetyltransferases CBP and p300.[1][2] This activation leads to an increase in the acetylation of histone proteins, primarily histones H3 and H4, at various lysine residues.[1][3] The parent molecule, this compound, exhibits poor cell permeability. To overcome this limitation, it is covalently conjugated to glucose-derived carbon nanospheres (CSP). These nanospheres are biocompatible and can effectively cross the blood-brain barrier and cell membranes, delivering this compound to its intracellular targets.[4][5]

The activation of CBP/p300 by this compound can also induce auto-acetylation of these enzymes, which is a mechanism known to enhance their HAT activity further.[5] The resulting increase in histone acetylation at gene promoters and enhancers facilitates the recruitment of the transcriptional machinery, leading to the upregulation of specific target genes.

Quantitative Data on this compound-Mediated Effects

The following tables summarize the quantitative effects of CSP-TTK21 on histone acetylation and gene expression as reported in various studies.

Table 1: Effect of CSP-TTK21 on Histone Acetylation

| Histone Mark | Tissue/Cell Type | Fold Increase vs. Control | Reference |

| H2B Acetylation | Mouse Hippocampus | 1.39 | [5] |

| H3 Acetylation | Mouse Hippocampus | 1.47 | [5] |

| H4K12ac | Rat Hippocampus | Not specified, but noted as increased | [1] |

| H3K27ac | Rat Prefrontal Cortex | Not specified, but noted as enhanced | [1] |

| H3K9ac | Rat Prefrontal Cortex | Not specified, but noted as enhanced | [1] |

| H2BK5 Acetylation | Mouse Hippocampus | Visually increased in immunohistochemistry | [4] |

| H3K14 Acetylation | Mouse Hippocampus | Visually increased in immunofluorescence | [4] |

Table 2: Effect of CSP-TTK21 on Gene Expression

| Gene | Tissue/Cell Type | Fold Increase vs. Control | Reference |

| Nr4a2 | Mouse Hippocampus | 1.48 | [5] |

| cFos | Mouse Hippocampus | 1.87 | [5] |

| Fosl2 | Mouse Hippocampus | 1.47 (trend) | [5] |

| Wnt signaling pathway genes | Rat Hippocampal Slices (Aβ-treated) | Upregulated (rescued expression) | [1] |

| Regeneration-associated genes | Rat Prefrontal Cortex and Cerebellum | Enhanced expression | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflows for the experimental protocols described in the subsequent section.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound.

Synthesis and Conjugation of CSP-TTK21

Objective: To synthesize glucose-based carbon nanospheres (CSP) and conjugate them with this compound.

Materials:

-

D-Glucose

-

Deionized water

-

Teflon-lined autoclave

-

Centrifuge

-

This compound (synthesized as per established chemical procedures)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

MES buffer (2-(N-morpholino)ethanesulfonic acid)

-

Phosphate-buffered saline (PBS)

Protocol:

Part A: Synthesis of Carbon Nanospheres (CSP)

-

Prepare a 0.5 M aqueous solution of D-glucose.

-

Transfer 50 mL of the glucose solution into a 100 mL Teflon-lined autoclave.

-

Seal the autoclave and heat it at 170°C for 6 hours.

-

Allow the autoclave to cool down to room temperature.

-

Collect the resulting brown precipitate by centrifugation at 10,000 x g for 15 minutes.

-

Wash the pellet three times with deionized water and twice with ethanol, with centrifugation steps in between.

-

Dry the final CSP product at 60°C overnight.

Part B: Conjugation of this compound to CSP

-

Disperse the synthesized CSP in MES buffer (pH 6.0) at a concentration of 1 mg/mL.

-

Activate the carboxyl groups on the surface of the CSP by adding EDC (final concentration 2 mM) and NHS (final concentration 5 mM).

-

Incubate the mixture for 30 minutes at room temperature with gentle stirring.

-

Centrifuge the activated CSP at 10,000 x g for 15 minutes and wash with cold MES buffer to remove excess EDC/NHS.

-

Immediately resuspend the activated CSP in PBS (pH 7.4).

-

Add this compound (dissolved in a minimal amount of DMSO and diluted in PBS) to the activated CSP suspension. The molar ratio of this compound to CSP should be optimized, but a starting point of 10:1 can be used.

-

Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring, followed by overnight incubation at 4°C.

-

Quench the reaction by adding a small amount of Tris buffer.

-

Purify the CSP-TTK21 conjugate by repeated centrifugation and washing with PBS to remove unconjugated this compound.

-

Resuspend the final CSP-TTK21 product in a suitable buffer for in vitro or in vivo studies and store at -20°C.

In Vitro Histone Acetyltransferase (HAT) Assay

Objective: To measure the direct effect of this compound on the enzymatic activity of CBP/p300.

Materials:

-

Recombinant human CBP or p300 enzyme

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA (with a radiolabeled or fluorescent tag)

-

This compound

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader

Protocol:

-

Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate (e.g., 10 µM), and Acetyl-CoA (e.g., 1 µM).

-

Add varying concentrations of this compound (e.g., 0-300 µM) or vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding the recombinant CBP or p300 enzyme (e.g., 50 ng).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction (e.g., by adding acetic acid).

-

Quantify the amount of acetylated histone peptide. For a radioactive assay, this can be done by spotting the reaction mixture onto P81 phosphocellulose paper, washing away unincorporated [³H]Acetyl-CoA, and measuring the retained radioactivity using a scintillation counter. For a fluorescent assay, measure the fluorescence signal according to the kit manufacturer's instructions.

-

Plot the HAT activity as a function of this compound concentration to determine the dose-response relationship.

Western Blot for Histone Acetylation

Objective: To determine the levels of specific histone acetylation marks in cells or tissues treated with CSP-TTK21.

Materials:

-

Cells or tissues treated with CSP-TTK21 or vehicle control

-

Histone extraction buffer

-

0.4 N Sulfuric acid

-

Trichloroacetic acid (TCA)

-

Acetone

-

BCA protein assay kit

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3K14, anti-acetyl-H4K12, anti-total H3)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Perform histone extraction from treated and control samples using an acid extraction method.

-

Quantify the protein concentration of the histone extracts using a BCA assay.

-

Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the association of specific histone acetylation marks with particular gene promoters or enhancers.

Materials:

-

Cells treated with CSP-TTK21 or vehicle control

-

Formaldehyde (B43269) (for cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator or micrococcal nuclease

-

Antibody against the histone modification of interest (e.g., anti-acetyl-H3K27)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR targeting specific genomic regions

Protocol:

-

Cross-link proteins to DNA in treated and control cells by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells to isolate the nuclei.

-

Fragment the chromatin into 200-1000 bp fragments by sonication or enzymatic digestion.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the specific antibody or a negative control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the enrichment of specific DNA sequences using quantitative real-time PCR (qRT-PCR) with primers flanking the genomic region of interest.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the changes in mRNA levels of target genes in response to CSP-TTK21 treatment.

Materials:

-

Cells or tissues treated with CSP-TTK21 or vehicle control

-

RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

SYBR Green or TaqMan master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

-

qRT-PCR instrument

Protocol:

-

Extract total RNA from treated and control samples using a commercial kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qRT-PCR reactions in triplicate for each sample and gene, including the target gene(s) and a housekeeping gene for normalization.

-

Perform the qRT-PCR using a standard cycling protocol.

-

Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in the treated samples relative to the control samples.

Conclusion

This compound, particularly when delivered as CSP-TTK21, is a powerful tool for studying the roles of CBP/p300 in histone acetylation and gene transcription. Its ability to enhance histone acetylation and modulate the expression of genes involved in crucial biological processes, such as neurogenesis and memory, underscores its potential as a therapeutic agent for a range of disorders. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and other potential HAT activators, paving the way for novel epigenetic-based therapies.

References

- 1. Synthesis and Characterization of Carbon Nanospheres [scirp.org]

- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to CSP-TTK21 for Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CSP-TTK21, a novel compound designed to penetrate the blood-brain barrier (BBB) and modulate neurological processes. We will delve into its mechanism of action, summarize key experimental findings, provide detailed experimental protocols, and visualize its signaling pathways and experimental workflows.

Core Concept: Overcoming the Blood-Brain Barrier with a Histone Acetyltransferase Activator

TTK21 is a small-molecule activator of the histone acetyltransferases (HATs) CBP and p300.[1][2][3] These enzymes play a crucial role in regulating gene expression related to synaptic plasticity, memory, and neurogenesis by adding acetyl groups to histone proteins, which relaxes chromatin structure and allows for transcription.[4][5][6] However, the ability of small molecules like this compound to cross the highly selective BBB is limited.

To overcome this challenge, this compound is conjugated with glucose-based carbon nanospheres (CSP).[1][2][3][7] This conjugation allows CSP-TTK21 to efficiently cross the BBB and reach various parts of the brain, including the hippocampus and frontal cortex, following systemic administration.[1][2][3][7] Once in the brain, CSP-TTK21 activates CBP/p300, leading to increased histone acetylation and the transcription of genes that promote synaptic health and cognitive function.[1][4]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for CSP-TTK21 involves the activation of the CBP/p300 signaling pathway. This leads to a cascade of events culminating in altered gene expression and improved neuronal function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on CSP-TTK21.

Table 1: In Vivo Studies of CSP-TTK21

| Animal Model | Dosage | Administration Route | Key Quantitative Findings | Reference |

| Adult Mice | 20 mg/kg | Intraperitoneal (i.p.) | Increased histone acetylation in the hippocampus and frontal cortex. Extended memory duration in the Morris water maze. | [1][2][3] |

| Adult Mice | 20 mg/kg | Oral (p.o.) | Enhanced long-term potentiation comparable to intraperitoneal injection. | [1] |

| Rat Model of Spinal Cord Injury | 10 mg/kg | Oral (p.o.), weekly | Promoted motor recovery and enhanced expression of regeneration-associated genes. | [1] |

| THY-Tau22 Mouse Model (Alzheimer's) | 500 µ g/mouse | Intraperitoneal (i.p.), 3 injections (1/week) | Rescued H2B acetylome by 95% in tauopathic mice. Restored spatial memory and plasticity. | [6] |

| Aβ-treated Rat Hippocampal Slices | Not specified | Bath application | Rescued Aβ-impaired long-term potentiation (LTP). | [4][5] |

Table 2: In Vitro Studies of this compound

| Cell Line/System | Concentration | Effect | Reference |

| SHSY-5Y cells | 50 µg/ml (CSP-TTK21) | Induced histone hyperacetylation. | [2][3] |

| In vitro HAT assay | 50-275 µM | Concentration-dependent activation of CBP and p300 acetyltransferases. | [1] |

| In vitro HAT assay | 100 µM | Promoted self-acetylation of p300. | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies.

A common experimental workflow for in vivo studies involving CSP-TTK21 is as follows:

-

CSP-TTK21 Administration:

-

Intraperitoneal (i.p.) Injection: CSP-TTK21 is dissolved in a suitable vehicle (e.g., saline) and administered via i.p. injection at the specified dosage (e.g., 20 mg/kg).[1][2][3][7]

-

Oral Gavage (p.o.): For oral administration, CSP-TTK21 is delivered directly into the stomach using a gavage needle.[1][8][9]

-

-

Tissue Collection and Processing:

-

Following the treatment period, animals are euthanized.

-

Brains are rapidly dissected, and specific regions (e.g., hippocampus, frontal cortex) are isolated.

-

For histological analysis, tissues are fixed (e.g., with paraformaldehyde), cryoprotected, and sectioned.[3]

-

For molecular analysis, tissues are fresh-frozen for subsequent RNA or protein extraction.

-

-

Immunohistochemistry/Immunofluorescence:

-

Brain sections are incubated with primary antibodies against specific markers of interest (e.g., acetylated histones like H2BK5ac, H3K14ac, or neuronal markers like DCX).[2][3][8]

-

Sections are then incubated with corresponding secondary antibodies conjugated to a fluorescent tag or an enzyme for colorimetric detection.

-

Imaging is performed using a confocal or fluorescence microscope.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Chromatin Immunoprecipitation (ChIP):

-

This technique is used to determine the association of specific proteins (e.g., acetylated histones) with particular genomic regions.

-

Freshly dissected tissues are treated to crosslink proteins to DNA.

-

Chromatin is sheared, and antibodies against the protein of interest are used to immunoprecipitate the protein-DNA complexes.

-

The associated DNA is then purified and quantified by qPCR to assess the enrichment of the protein at specific gene promoters.[3]

-

-

Behavioral Assays (Morris Water Maze):

-

This task is used to assess spatial learning and memory in rodents.

-

Mice are trained to find a hidden platform in a circular pool of water.

-

Memory retention is evaluated by measuring the time spent in the target quadrant where the platform was previously located.[1]

-

-

Electrophysiology (Long-Term Potentiation - LTP):

-

Acute hippocampal slices are prepared from treated and control animals.

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region.

-

LTP, a cellular correlate of learning and memory, is induced by high-frequency stimulation. The magnitude and stability of LTP are measured to assess synaptic plasticity.[4][5]

-

Concluding Remarks

CSP-TTK21 represents a promising therapeutic strategy for neurodegenerative diseases by effectively delivering a CBP/p300 activator to the brain. Its ability to cross the BBB and modulate the epigenetic landscape opens new avenues for treating conditions associated with cognitive decline and neuronal damage. The data summarized in this guide highlight its potential to enhance synaptic plasticity, promote neurogenesis, and improve memory. Further research and clinical development are warranted to fully explore the therapeutic utility of this innovative compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jneurosci.org [jneurosci.org]

- 3. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator | EMBO Molecular Medicine [link.springer.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

TTK21's effect on neurogenesis and neural stem cells

An In-depth Technical Guide to the Effects of TTK21 on Neurogenesis and Neural Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modulation of neurogenesis in the adult brain holds significant therapeutic potential for neurodegenerative diseases and cognitive decline. This compound, a novel small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), has emerged as a promising compound in this field. Due to its inability to permeate cell membranes, this compound is conjugated with glucose-based carbon nanospheres (CSP) to create CSP-TTK21, enabling it to cross the blood-brain barrier and exert its biological effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on neural stem cells and neurogenesis, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular pathways.

Core Mechanism of Action: CBP/p300 Histone Acetyltransferase Activation

This compound functions as a specific activator of the CBP/p300 lysine (B10760008) acetyltransferases.[1][5][6] These enzymes play a crucial role in epigenetic regulation by adding acetyl groups to histone proteins, primarily histones H3 and H4.[1] This acetylation neutralizes the positive charge of lysine residues, relaxing the chromatin structure and making DNA more accessible for transcription. By enhancing CBP/p300 activity, CSP-TTK21 promotes the expression of genes critical for neuronal function, plasticity, and development.[1][7] In vivo studies have demonstrated that administration of CSP-TTK21 leads to a significant increase in histone acetylation in various brain regions, including the hippocampus and frontal cortex.[2][3]

Signaling Pathway for this compound-Mediated Neurogenesis

Caption: this compound signaling cascade from cellular entry to functional outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Compound | Cell Line | Concentration Range | Effect | Citation |

| CBP/p300 Activation | This compound | - | 50-275 µM | Concentration-dependent activation | [1] |

| Histone H3 Acetylation | This compound | HeLa | 50-275 µM | No significant increase (impermeable) | [2][8] |

| Histone H3K14 Acetylation | CSP-TTK21 | SH-SY5Y | 50 µg/ml | Time-dependent increase (max at 12h) | [2] |

Table 2: In Vivo Effects of CSP-TTK21 in Mice

| Parameter | Dosage | Administration | Time Point | Brain Region | Effect | Citation |

| Histone Acetylation (H2Bac) | 20 mg/kg | i.p. | 3 days | Dorsal Hippocampus | 1.39-fold increase (p = 0.0432) | [2] |

| Histone Acetylation (H3ac) | 20 mg/kg | i.p. | 3 days | Dorsal Hippocampus | 1.47-fold increase (p = 0.0119) | [2] |

| Histone Acetylation (H4K12ac) | 20 mg/kg | p.o. | 84 hours | Hippocampus | Significant increase | [1][9] |

| BrdU Incorporation | 20 mg/kg | i.p. | 1.5 days | Dentate Gyrus | Reduced (antiproliferative effect) | [2][3][5] |

| DCX+ Neuron Dendrite Length | 20 mg/kg | i.p. | 3 days | Dentate Gyrus | 176.9 µm (vs. 141.1 µm in control, p = 0.0177) | [5] |

| neuroD1 mRNA Levels | 20 mg/kg | i.p. | 1.5 days | Hippocampus | ~1.6-fold increase (p < 0.05) | [10] |

| bdnf mRNA Levels | 20 mg/kg | i.p. | 3 days | Hippocampus | ~1.7-fold increase (p < 0.01) | [10] |

| Long-Term Memory | 20 mg/kg | i.p. | 16 days | - | Persistent memory vs. controls | [2] |

Effects on Neural Stem Cells: A Shift from Proliferation to Differentiation

CSP-TTK21 exerts a nuanced effect on the neural stem cell pool in the subgranular zone (SGZ) of the dentate gyrus.[2] Studies using BrdU (bromodeoxyuridine) to label dividing cells show that at early time points (1.5 days post-injection), CSP-TTK21 treatment leads to a reduction in BrdU incorporation.[2][5] This suggests that CBP/p300 activation has an anti-proliferative effect, guiding neural progenitors to exit the cell cycle.[2]

Instead of promoting proliferation, CSP-TTK21 drives the differentiation and maturation of these progenitors.[3] This is evidenced by a significant increase in the expression of NeuroD1, a transcription factor crucial for neuronal differentiation, and Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin required for the terminal differentiation and survival of new neurons.[2][3] The activation of CBP/p300 enriches acetylated histones on the proximal promoters of these genes, enhancing their transcription.[3]

Logical Flow: Proliferation vs. Differentiation

Caption: CSP-TTK21 shifts the balance from proliferation to differentiation.

Impact on Neurogenesis: Enhancing Neuronal Maturation

The primary effect of CSP-TTK21 on adult neurogenesis is the promotion of maturation for newly generated neurons.[2] Immunohistochemical analysis reveals that CSP-TTK21 treatment leads to the formation of doublecortin (DCX)-positive immature neurons that are significantly longer and more highly branched than those in control animals.[2][3] This indicates an accelerated and enhanced maturation process, leading to a more complex dendritic arbor. This structural enhancement is believed to contribute to the improved integration of new neurons into existing hippocampal circuits and is correlated with functional benefits, such as the extension of long-term memory.[2][5]

Detailed Experimental Protocols

Animal Studies and Compound Administration

-

Animal Models: Studies typically utilize adult male B57BL6/6J mice or Sprague-Dawley rats.[2][4]

-

Compound Preparation: this compound is conjugated to glucose-derived carbon nanospheres (CSP) to ensure blood-brain barrier penetration.[4] The resulting CSP-TTK21 is suspended in a vehicle solution (e.g., saline).

-

Administration:

-

Intraperitoneal (i.p.) Injection: CSP-TTK21 is administered at a dosage of 20 mg/kg body weight.[2][6] Control animals receive CSP alone.

-

Oral Gavage (p.o.): CSP-TTK21 has been shown to be effective when administered orally at 10-20 mg/kg.[1][4][9] Efficacy is comparable to i.p. administration for inducing histone acetylation and functional recovery in spinal cord injury models.[4]

-

Immunohistochemistry (IHC) and Immunofluorescence (IF)

-

Tissue Preparation: Following euthanasia at defined time points (e.g., 1.5, 3, or 21 days post-injection), animals are transcardially perfused with 4% paraformaldehyde (PFA).[9] Brains are extracted, post-fixed in PFA, and cryoprotected. 20-μm-thick cryosections are prepared.[2][11]

-

Staining for Maturation (DCX): Sections are incubated with a primary antibody against Doublecortin (DCX). A secondary antibody conjugated to a reporter enzyme (for DAB staining) or a fluorophore (for IF) is used for visualization.[2][5]

-

Staining for Proliferation (BrdU): For cell proliferation studies, mice are injected with BrdU (100 mg/kg, i.p.) according to specific protocols (e.g., twice a day for 3 days).[2] DNA denaturation is required before incubation with an anti-BrdU antibody.[2]

-

Staining for Histone Acetylation: Primary antibodies specific for acetylated histone marks (e.g., acetyl-H2BK5, acetyl-H3K14) are used on brain sections.[2][10]

-

Imaging and Quantification: Images are captured using confocal or fluorescence microscopy. Quantification involves counting the number of positive cells per section or measuring dendritic length and branching using software like ImageJ.[2][5]

In Vivo Experimental Workflow

Caption: A typical workflow for in vivo analysis of CSP-TTK21 effects.

Western Blotting

-

Application: Used to quantify histone acetylation levels in cell cultures or dissected brain tissue.

-

Protocol:

-

Cells (e.g., SH-SY5Y) are treated with CSP-TTK21 (e.g., 50 µg/ml) for various durations (6, 12, 24h).[2]

-

Histones are purified from cell lysates.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody against a specific acetylated histone (e.g., acetyl-H3K14) and a loading control (e.g., total H3).[2][12]

-

A secondary antibody conjugated to HRP is used, and bands are visualized by chemiluminescence.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Application: Used to measure mRNA expression levels of target genes.

-

Protocol:

-

Mice are treated and the hippocampus is dissected at specified time points (e.g., 1.5 or 3 days).[10]

-

Total RNA is extracted from the tissue.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using primers specific for target genes (neuroD1, bdnf) and a reference gene (e.g., RNA pol II).[10]

-

Relative expression is calculated as fold change compared to the control group.[10]

-

Conclusion and Future Directions for Drug Development

The small molecule this compound, when delivered to the brain via carbon nanospheres, is a potent modulator of adult hippocampal neurogenesis. By activating CBP/p300, it epigenetically promotes a genetic program that shifts neural stem cells from a proliferative state to one of differentiation and maturation. This results in the growth of more structurally complex new neurons, which correlates with enhanced long-term memory.

For drug development professionals, CSP-TTK21 represents a promising therapeutic strategy. Its efficacy via oral administration is a significant advantage for clinical translation.[4][9] Future research should focus on optimizing delivery systems, evaluating long-term safety profiles, and exploring its therapeutic potential in animal models of neurodegenerative diseases like Alzheimer's, where neurogenesis is impaired.[7][13] The ability of CSP-TTK21 to restore the expression of plasticity-related genes disrupted by amyloid-beta further strengthens its candidacy as a disease-modifying agent.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel activator of CBP/p300 acetyltransferases promotes neurogenesis and extends memory duration in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]

- 7. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jneurosci.org [jneurosci.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Therapeutic Potential of TTK21 in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, with a pressing need for novel therapeutic strategies that can modify the disease course. Emerging evidence points to the therapeutic potential of TTK21, a small-molecule activator of the histone acetyltransferases (HATs) CBP and p300. In preclinical studies, this compound, particularly when delivered across the blood-brain barrier via conjugation with a glucose-based carbon nanosphere (CSP-TTK21), has demonstrated the ability to ameliorate key pathological features of AD. By modulating the epigenome, CSP-TTK21 restores histone acetylation, rectifies aberrant gene expression profiles, enhances synaptic plasticity, and improves cognitive function in animal models of AD. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with the therapeutic exploration of this compound in Alzheimer's disease.

Core Mechanism of Action

This compound functions as a specific activator of the lysine (B10760008) acetyltransferases (KATs) CREB-binding protein (CBP) and its paralog p300.[1][2] These enzymes play a crucial role in regulating gene expression by catalyzing the acetylation of histone proteins, which leads to a more open chromatin structure and facilitates transcription. In the context of Alzheimer's disease, the function of CBP/p300 is often compromised, leading to a cascade of detrimental downstream effects.[1][2] this compound, by directly activating CBP/p300, aims to counteract this hypoacetylation and restore transcriptional homeostasis. To overcome the challenge of delivering this compound across the blood-brain barrier, it is conjugated to a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21.[3][4]

Quantitative Data on the Efficacy of CSP-TTK21

Preclinical studies in rodent models of Alzheimer's disease have generated significant quantitative data supporting the therapeutic potential of CSP-TTK21. These findings are summarized in the tables below.

Table 1: Restoration of Gene Expression in the Hippocampus of a Tauopathy Mouse Model (THY-Tau22)

| Gene Regulation Category | Number of Genes Dysregulated in Tauopathy Model | Number of Genes Rescued by CSP-TTK21 | Percentage of Rescue | Key Rescued Genes | Reference |

| Down-regulated Genes | >2500 (in learning mice) | Approximately half of the hippocampal transcriptome | ~50% | Klotho, Neurotensin, Immediate Early Genes (e.g., c-Fos, Egr-1) | [5][6] |

Table 2: Rescue of Amyloid-β-Induced Gene Expression Changes in Rat Hippocampal Slices

| Gene Regulation Category | Number of Genes Dysregulated by Aβ(1-42) | Number of Genes Rescued by CSP-TTK21 | Key Signaling Pathways Affected | Reference |

| Down-regulated Genes | 23 | 17 | Wnt signaling pathway | [3] |

| Up-regulated Genes | 20 | 9 | Inflammation-related pathways | [3] |

Table 3: Effects of CSP-TTK21 on Histone Acetylation in the THY-Tau22 Mouse Model

| Histone Mark | Observation in Tauopathy Model | Effect of CSP-TTK21 Treatment | Quantitative Rescue | Reference |

| H2B Acetylation (H2Bac) | Significant decrease in the hippocampus | Increased H2B acetylation levels at decreased peaks, CBP enhancers, and Transcription Start Sites (TSS) | 95% rescue of the H2B acetylome | [5][6] |

| H3K27 Acetylation (H3K27ac) | No significant change | No significant modulation | N/A | [5][6] |

Table 4: Improvement in Cognitive Function in the THY-Tau22 Mouse Model

| Behavioral Test | Deficit in Tauopathy Model | Effect of CSP-TTK21 Treatment | Reference |

| Morris Water Maze | Impaired spatial learning and memory | Restoration of spatial memory deficits | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

In Vitro HAT Activation Assay

-

Objective: To determine the direct activating effect of this compound on CBP and p300 histone acetyltransferase activity.

-

Method:

-

Recombinant CBP or p300 enzyme is incubated with core histones as a substrate.

-

The reaction mixture includes [3H]-acetyl-CoA as a cofactor.

-

Varying concentrations of this compound (typically 50-275 µM) dissolved in DMSO are added to the reaction.

-

The reaction is allowed to proceed at 30°C for a specified time.

-

The reaction is stopped, and the histones are spotted onto filter paper.

-

The filter paper is washed to remove unincorporated [3H]-acetyl-CoA.

-

The amount of [3H]-acetate incorporated into the histones is quantified using a scintillation counter.

-

Data is expressed as fold activation relative to a DMSO vehicle control.

-

Animal Model and Treatment

-

Model: THY-Tau22 transgenic mice, which overexpress a mutated form of human tau protein, leading to tauopathy and cognitive deficits.

-

Treatment Regimen:

-

8-month-old male THY-Tau22 mice are used.

-

CSP-TTK21 is administered via intraperitoneal (i.p.) injection.

-

A typical dosing regimen involves three injections per week.

-

The vehicle control group receives injections of CSP alone.

-

Wild-type littermates serve as an additional control group.

-

Morris Water Maze for Spatial Memory Assessment

-

Objective: To evaluate the effect of CSP-TTK21 on spatial learning and memory.

-

Protocol:

-

A circular pool is filled with opaque water and a hidden platform is submerged just below the surface.

-

Mice are trained over several days to find the hidden platform using spatial cues around the room.

-

Parameters recorded during training include escape latency (time to find the platform) and path length.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation Analysis

-

Objective: To identify genome-wide changes in histone acetylation in response to CSP-TTK21 treatment.

-

Method:

-

Hippocampal tissue is dissected from treated and control mice.

-

Chromatin is cross-linked with formaldehyde (B43269) and sonicated to generate DNA fragments.

-

Antibodies specific for acetylated histones (e.g., H2Bac) are used to immunoprecipitate the chromatin.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is sequenced, and the reads are mapped to the mouse genome.

-

Peak calling algorithms are used to identify regions of histone acetylation enrichment.

-

RNA Sequencing (RNA-seq) for Gene Expression Analysis

-

Objective: To determine the transcriptional changes induced by CSP-TTK21.

-

Method:

-

Total RNA is extracted from hippocampal tissue.

-

mRNA is enriched and converted to a cDNA library.

-

The cDNA library is sequenced.

-

The sequencing reads are aligned to the mouse reference genome.

-

Differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to treatment.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the therapeutic strategy.

Caption: Signaling pathway of this compound in Alzheimer's disease.

Caption: Experimental workflow for evaluating this compound in a mouse model.

Conclusion and Future Directions

The preclinical data strongly suggest that the CBP/p300 activator this compound, when formulated as CSP-TTK21, holds significant promise as a disease-modifying therapy for Alzheimer's disease. Its ability to reverse epigenetic and transcriptional dysregulation, leading to improved synaptic function and cognition in a relevant animal model, provides a solid foundation for further development. Future research should focus on long-term safety and efficacy studies, exploration of optimal dosing regimens, and the potential for combination therapies. Ultimately, the translation of these promising preclinical findings into clinical trials will be a critical step in determining the therapeutic utility of this compound for patients with Alzheimer's disease.

References

- 1. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator | EMBO Molecular Medicine [link.springer.com]

- 6. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TTK21: A Technical Guide for Studying Epigenetic Modifications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TTK21, a potent small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs). It is designed to serve as a comprehensive resource for researchers utilizing this compound to investigate the role of histone acetylation in various biological processes, from neuroregeneration to cognitive function.

Introduction to this compound

This compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-N-propoxy-benzamide) is a selective activator of the CBP/p300 family of histone acetyltransferases.[1][2] These enzymes play a critical role in epigenetic regulation by catalyzing the transfer of acetyl groups to lysine (B10760008) residues on histone tails. This modification typically neutralizes the positive charge of histones, leading to a more relaxed chromatin structure and enhanced gene transcription. Due to the central role of CBP/p300 in regulating gene expression programs essential for synaptic plasticity, memory, and neuronal health, this compound has emerged as a valuable chemical tool.[3][4]

A key challenge with this compound is its limited cell permeability on its own.[1] To overcome this, it is often conjugated with glucose-based carbon nanospheres (CSP), creating CSP-TTK21.[1][5] This conjugation allows the molecule to efficiently cross the blood-brain barrier and cell membranes, making it suitable for both in vitro and in vivo applications.[1][5] Research has demonstrated that CSP-TTK21 administration can promote neurogenesis, extend memory duration, and facilitate axonal regeneration in animal models of spinal cord injury and neurodegenerative diseases.[1][6][7]

Mechanism of Action

This compound functions by directly activating the acetyltransferase activity of both CBP and its functional ortholog, p300.[1] This activation is concentration-dependent and is thought to involve the induction of p300/CBP autoacetylation.[1][8] The subsequent increase in histone acetylation, particularly on H2B, H3, and H4 tails, alters the chromatin landscape.[1][2][7] This epigenetic remodeling facilitates the recruitment of transcription factors and RNA polymerase, leading to the expression of genes involved in neuronal function, plasticity, and regeneration.[4][6][9]

References